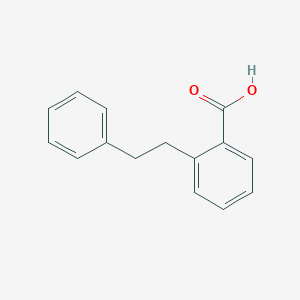
2-Bibenzylcarboxylic Acid
Cat. No. B177181
Key on ui cas rn:
4890-85-1
M. Wt: 226.27 g/mol
InChI Key: IOHPVZBSOKLVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05834468
Procedure details


Oxalyl chloride (9.1 ml) was added to a suspension of 2-bibenzylcarboxylic acid (20 g) in dichloromethane (200 ml) followed by 0.1 ml of DMF. The mixture was stirred for 15 hours and evaporated to dryness. The residue was dissolved in diglyme (150 ml) and cooled to -70° C. under argon. Lithium tri-t-butoxyaluminohydride (177 ml of a 0.5M solution in diglyme) was added dropwise such that the temperature of the reaction mixture did not exceed -65° C. The reaction mixture was stirred for a further 2 hours at -70° C. and then poured onto ice. The slurry obtained was acidified (HCl) and extracted with diethyl ether (3×75 ml). The combined ether extracts were washed with brine and dried (MgSO4). The solvent was removed and the residue dissolved in petroleum ether (BP 60°-80° C.) and washed once with aqueous saturated sodium bicarbonate, five times with water and twice with brine then dried. Removal of the solvent gave an oil which was purified by chromatography on silica, eluting with dichloromethane-hexane (1:1 v/v), to give 2-(phenethyl)benzaldehyde, (4.83 g).





Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]1([CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:8]([C:13](O)=[O:14])=[CH:9][CH:10]=[CH:11][CH:12]=1.CN(C=O)C.Cl>ClCCl>[CH2:16]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]=[O:14])[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)CCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in diglyme (150 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Lithium tri-t-butoxyaluminohydride (177 ml of a 0.5M solution in diglyme) was added dropwise such that the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed -65° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for a further 2 hours at -70° C.
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The slurry obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×75 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in petroleum ether (BP 60°-80° C.)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with aqueous saturated sodium bicarbonate, five times with water and twice with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane-hexane (1:1 v/v)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)C1=C(C=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.83 g | |
| YIELD: CALCULATEDPERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
